MFCD02349749
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Overview
Description
MFCD02349749 is a chemical compound with unique properties and applications in various scientific fields. It is known for its stability and reactivity, making it a valuable substance in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD02349749 involves several steps, including the selection of appropriate starting materials and reaction conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to yield the final product. Common reagents used in the synthesis include organic solvents, catalysts, and temperature control to ensure optimal reaction conditions.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet demand. This involves the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The industrial process also incorporates purification steps to remove impurities and achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions: MFCD02349749 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to achieve the desired reduction.
Substitution: Halogenation or alkylation reactions are performed using reagents like halogens or alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
MFCD02349749 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD02349749 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired biological or chemical effect.
Comparison with Similar Compounds
MFCD02349749 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with analogous functional groups or structural motifs. The comparison can be based on factors such as reactivity, stability, and applications. Some similar compounds include:
- Compound A
- Compound B
- Compound C
Each of these compounds has its own set of properties and applications, but this compound stands out due to its specific reactivity and stability under various conditions.
Properties
IUPAC Name |
(E)-N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-cyano-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN3OS2/c19-14-5-3-12(4-6-14)8-16-11-21-18(25-16)22-17(23)13(10-20)9-15-2-1-7-24-15/h1-7,9,11H,8H2,(H,21,22,23)/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVGXYFVLDTKAR-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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